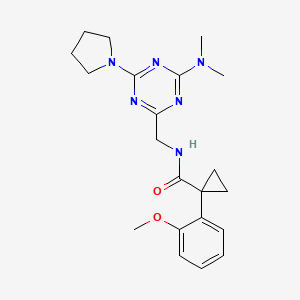

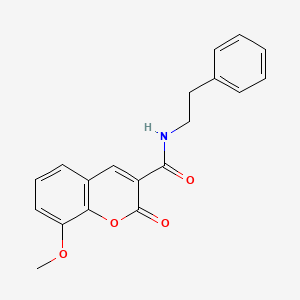

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, also known as MOCP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOCP is a derivative of coumarin, a natural compound found in many plants, and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.

Applications De Recherche Scientifique

Structural Insights

8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide belongs to a class of compounds that exhibit a variety of structural and chemical properties, making them of interest in scientific research. Studies focusing on similar chromene compounds have revealed insights into their crystalline structures and polymorphism. For example, research by Reis et al. (2013) on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives highlighted their crystallization in specific space groups, shedding light on the anti-rotamer conformation about the C-N bond, which is a structural characteristic potentially relevant to the study of this compound as well (Reis et al., 2013).

Synthetic Methods

The synthesis of chromene derivatives like this compound is crucial for their application in scientific research. Zhu et al. (2014) established a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, highlighting the importance of efficient synthesis routes for research and development purposes (Zhu et al., 2014).

Fluorescence Properties

Chromene derivatives are also studied for their fluorescence properties, which can be applied in material science and bioimaging. Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids and examined their fluorescence properties in both solution and solid state. Such studies indicate the potential of this compound in fluorescence-based applications (Shi et al., 2017).

Photochromic Materials

The application of chromene compounds in the synthesis of photochromic materials and biologically active natural products is another area of interest. Research by Rawat et al. (2006) on chromene chromium carbene complexes for synthesizing naphthopyran and naphthopyrandione units presents the versatility of chromene derivatives in creating materials that change color in response to light exposure (Rawat et al., 2006).

Biological Relevance

The role of chromene derivatives in biological systems, including their interaction with specific receptors, is a critical research area. For instance, Thimm et al. (2013) investigated the selective agonist 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid for the GPR35 receptor, demonstrating the potential of chromene derivatives in drug discovery and pharmacology (Thimm et al., 2013).

Propriétés

IUPAC Name |

8-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFASHCMYEWWMEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)

![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)